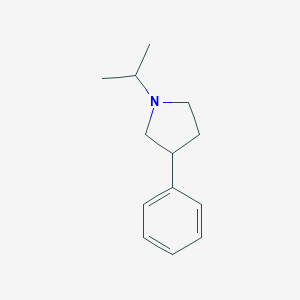
3-Phenyl-1-(propan-2-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-(propan-2-yl)pyrrolidine, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has since gained popularity as a cognitive enhancer. Phenylpiracetam is known for its ability to improve memory, focus, and attention span. It is also believed to have neuroprotective properties and may be useful in the treatment of certain neurological disorders.
作用機序
The exact mechanism of action of 3-Phenyl-1-(propan-2-yl)pyrrolidinetam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine. This increased activity may lead to improved cognitive function, as well as enhanced physical performance.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been found to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing properties. It has also been shown to increase the release of certain hormones, including cortisol and adrenocorticotropic hormone (ACTH), which may be responsible for its stimulant-like effects.
実験室実験の利点と制限
Phenylpiracetam has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, there are also some limitations to its use. Phenylpiracetam is a controlled substance in some countries, which may limit its availability for research purposes. It is also relatively expensive compared to other nootropic drugs.
将来の方向性
There are several potential future directions for research on 3-Phenyl-1-(propan-2-yl)pyrrolidinetam. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to fully understand the mechanism of action of 3-Phenyl-1-(propan-2-yl)pyrrolidinetam and to identify any potential side effects or safety concerns.
合成法
Phenylpiracetam is synthesized from piracetam, another nootropic drug. The synthesis involves the addition of a phenyl group to the pyrrolidone nucleus of piracetam. The process is carried out using various reagents and solvents, including chloroform, sodium hydroxide, and phenylmagnesium bromide. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
Phenylpiracetam has been the subject of numerous scientific studies, which have investigated its effects on cognitive function, physical performance, and neurological disorders. One study found that 3-Phenyl-1-(propan-2-yl)pyrrolidinetam improved memory and learning in rats, while another study showed that it enhanced cognitive function in healthy human volunteers. Other studies have suggested that 3-Phenyl-1-(propan-2-yl)pyrrolidinetam may be useful in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.3 g/mol |
IUPAC名 |
3-phenyl-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11(2)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChIキー |
IKRKNBZNWVMXDM-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
正規SMILES |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)

![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)




![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
